molecular formula C21H15N3 B1609432 3,5,6-Triphenyl-1,2,4-triazine CAS No. 24108-44-9

3,5,6-Triphenyl-1,2,4-triazine

Cat. No. B1609432
CAS RN: 24108-44-9
M. Wt: 309.4 g/mol
InChI Key: IMJWQBWRRPZDAZ-UHFFFAOYSA-N
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Description

3,5,6-Triphenyl-1,2,4-triazine is a unique chemical compound with the linear formula C21H15N3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 3,5,6-Triphenyl-1,2,4-triazine has been studied in various ways. For instance, one method involves the cyclotrimerization of benzonitrile in chlorosulfonic acid . Another approach involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .


Molecular Structure Analysis

The molecular structure of 3,5,6-Triphenyl-1,2,4-triazine is characterized by a linear formula of C21H15N3 . The molecular weight of this compound is 309.374 .


Chemical Reactions Analysis

Triazines, including 3,5,6-Triphenyl-1,2,4-triazine, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,6-Triphenyl-1,2,4-triazine include a molecular weight of 309.36 and a linear formula of C21H15N3 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Reactions with Organomagnesium Halides

3,5,6-Triphenyl-1,2,4-triazine demonstrates significant reactivity towards organomagnesium halides. Studies have revealed that compounds like 3,5,6-triphenyl-1,2,4-triazine react with phenylmagnesium bromide, leading to the formation of various products. This reaction showcases its utility in organic synthesis and functionalization processes (Mustafa, Mansour, & Zaher, 1971).

Electrochromic Behavior

Derivatives of 3,5,6-Triphenyl-1,2,4-triazine exhibit notable electrochromic behavior, useful in the development of smart materials. These derivatives, especially when combined with fluorene, carbazole, and phenothiazine moieties, have been electrochemically studied, highlighting their potential in electronic applications (Data et al., 2016).

Luminescence and Liquid Crystal Behavior

Certain derivatives of 3,5,6-Triphenyl-1,2,4-triazine, particularly those with long alkoxyl side chains, have been synthesized and are found to exhibit liquid-crystalline properties along with high quantum yields in photoluminescence. This makes them suitable for applications in advanced display technologies and optoelectronic devices (Lee & Yamamoto, 2001).

Corrosion Inhibition

Triazine derivatives, including those based on 3,5,6-Triphenyl-1,2,4-triazine, have shown effectiveness in inhibiting corrosion in metals, particularly in acidic environments. This property is crucial for protecting industrial equipment and infrastructure (Singh et al., 2018).

Photochemistry

The photochemical properties of 3,5,6-Triphenyl-1,2,4-triazine and its derivatives are of significant interest. Studies have investigated the synthesis and photochemistry of these compounds, providing insights into their potential use in the field of photochemistry and materials science (Nagy et al., 1988).

properties

IUPAC Name

3,5,6-triphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWQBWRRPZDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423371
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Triphenyl-1,2,4-triazine

CAS RN

24108-44-9
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-TRIPHENYL-1,2,4-TRIAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
A Mustafa, AK Mansour… - Journal für Praktische …, 1971 - Wiley Online Library
6‐Phenyl‐3,5‐dioxo‐2,3,4,5‐tetrahydro‐1,2,4‐triazine 1, 3‐oxo‐5,6‐diphenyl‐2,3‐dihydro‐1,2,4‐triazine 3, 3,5,6‐triphenyl‐1,2,4‐triazine 4, and 3‐chloro‐5,6‐diphenyl‐1,2,4‐triazine 8, …
Number of citations: 13 onlinelibrary.wiley.com
PV Laakso, R Robinson, HP Vandrewala - Tetrahedron, 1957 - Elsevier
The mono-aroylhydrazones of benzil are cyclised by ammonium acetate in hot acetic acid to tri-substituted-1:2:4-triazines. The yield is favourable and it is not necessary, or even …
Number of citations: 102 www.sciencedirect.com
RM Abdel‐Rahman, MST Makki, TE Ali… - Journal of …, 2015 - Wiley Online Library
The synthesis and chemical behavior of 3‐functionalized 5,6‐diphenyl‐1,2,4‐triazines towards some electrophilic and nucleophilic reagents are reviewed. The synthesis, unique …
Number of citations: 32 onlinelibrary.wiley.com
CM Atkinson, DA Ibbitson, FJ Rice… - Journal of the Chemical …, 1964 - pubs.rsc.org
DURING a general study of 1, 2, 4-triazines, it was found that N-oxidation of 3, 5, 6-triphenyl-1, 2, 4-triazine yielded a mixture of two isomers. Strong evidence for the site of N-oxidation …
Number of citations: 2 pubs.rsc.org
J Nagy, A Horváth, Á Szöllösy… - European Journal of …, 1999 - Wiley Online Library
Chemical reduction (Zn/AcOH) of the arene 1 and of 2(4),5‐dihydro‐1,2,4‐triazine 7 has been reinvestigated, resulting in the amendment of literature data concerning this reaction. …
GA Gazieva, TB Karpova, TV Nechaeva… - Russian Chemical …, 2016 - Springer
The review systematizes the data on the reactions of 1,2,4-triazines proceeding with a triazine ring contraction to the imidazole one. Imidazole derivatives are obtained upon treatment of …
Number of citations: 19 link.springer.com
CM Atkinson, HD Cossey - Journal of the Chemical Society (Resumed …, 1963 - pubs.rsc.org
Quaternary salts of a number of 1, 2, 4-triazines have been prepared and screened for biological activity. 5, 6-Diphenyl-l, 2, 4-triazine and the 3-methyl derivative each gave a mixture of …
Number of citations: 7 pubs.rsc.org
CL PITZER JR - 1967 - search.proquest.com
This research was concerned with the syntheses of mono-and disubstituted 1, 2, 4-triazines and possible synthesis of the parent compound, 1, 2, 4—triazine. Methods for removal or …
Number of citations: 2 search.proquest.com
IL Nikonov, DS Kopchuk, IS Kovalev, GV Zyryanov… - Tetrahedron …, 2013 - Elsevier
The reaction between 5-R-6-R 1 -3-(2-pyridyl)-1,2,4-triazines and benzyne generated in situ in toluene under reflux results in the formation of 10-(1H-1,2,3-triazol-1-yl)pyrido[1,2-a]…
Number of citations: 48 www.sciencedirect.com
JTA Boyle, MF Grundon, MD Scott - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The reactions of aromatic aldehyde azines in boiling toluene with potassium t-butoxide furnished 3,5-diaryl-1,2,4 triazoles (2), trisubstituted 1,2,4-triazoles (3), 3,5,6-triaryl-1,2,4-triazines …
Number of citations: 2 pubs.rsc.org

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